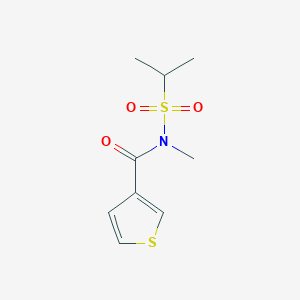
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide (known as MPST) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPST is a selective inhibitor of the enzyme cystathionine gamma-lyase (CSE), which plays a crucial role in the regulation of hydrogen sulfide (H2S) production in the body.
科学的研究の応用
MPST has been studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and inflammation. N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide is known to play a role in the production of H2S, which has been shown to have anti-inflammatory, anti-cancer, and cytoprotective effects. MPST, as a selective inhibitor of N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, has the potential to modulate H2S levels and provide therapeutic benefits in these diseases.
作用機序
MPST works by selectively inhibiting the activity of N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which is responsible for the production of H2S. H2S is a gasotransmitter that has been shown to have various physiological effects, including vasodilation, anti-inflammatory, and cytoprotective effects. By inhibiting N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, MPST reduces the production of H2S, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
MPST has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that MPST can reduce H2S levels in the blood and tissues, which can have downstream effects on various physiological processes. MPST has been shown to reduce inflammation in animal models of arthritis and colitis, suggesting its potential as an anti-inflammatory agent. MPST has also been shown to have cytoprotective effects in animal models of myocardial infarction and stroke.
実験室実験の利点と制限
One advantage of using MPST in lab experiments is its selectivity for N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which allows for precise modulation of H2S levels. MPST has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using MPST is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on MPST. One area of interest is the development of more potent and selective inhibitors of N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide, which can provide greater therapeutic benefits. Another area of research is the investigation of the role of H2S in various diseases and the potential therapeutic applications of modulating H2S levels. Additionally, the development of animal models that mimic human diseases can provide valuable insights into the efficacy and safety of MPST in various diseases.
合成法
The synthesis of MPST involves a multi-step process that begins with the reaction of 3-bromothiophene with methyl isopropyl sulfone in the presence of a base such as potassium carbonate. The resulting product is then treated with N-methylpropan-2-amine to form the final product, MPST. The yield of MPST can be improved by using an excess of the amine reagent and optimizing the reaction conditions.
特性
IUPAC Name |
N-methyl-N-propan-2-ylsulfonylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S2/c1-7(2)15(12,13)10(3)9(11)8-4-5-14-6-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIPWNPMDRIBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


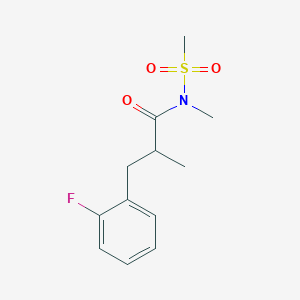

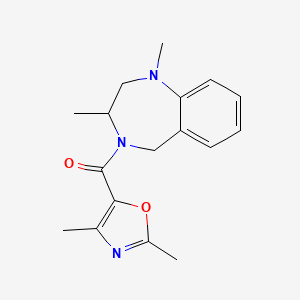
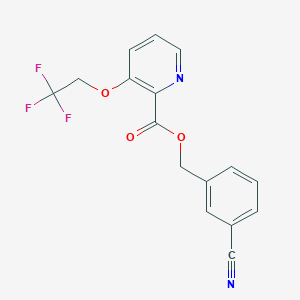

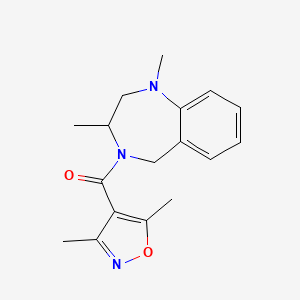
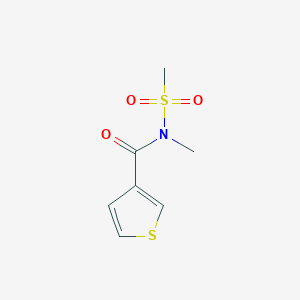
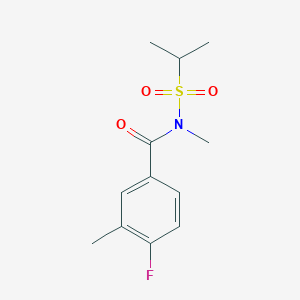
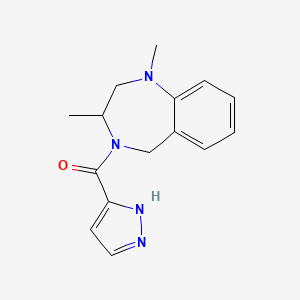

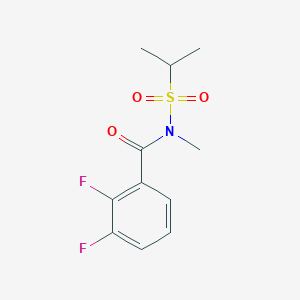
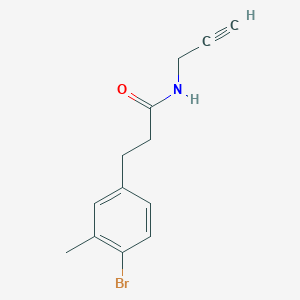
![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)